Methyl 2-((5-((4-(tert-butyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has a benzamido group, an oxadiazole ring, and a thioester group. The benzamido group consists of a benzene ring attached to an amide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The thioester group is similar to an ester group, but with a sulfur atom replacing the oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamido group would contribute to the planarity of the molecule, while the oxadiazole ring could introduce some rigidity. The thioester group could have interesting electronic properties due to the presence of the sulfur atom .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. The benzamido group could participate in nucleophilic acyl substitution reactions. The oxadiazole ring could undergo electrophilic aromatic substitution reactions. The thioester group could undergo hydrolysis or alcoholysis reactions .Scientific Research Applications
Corrosion Inhibition : Benzimidazole bearing 1,3,4-oxadiazoles, similar to the compound , have been studied for their corrosion inhibition properties. These compounds show protective layer formation on mild steel surfaces in acidic environments, demonstrating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity : Certain derivatives of 1,3,4-oxadiazoles have shown promising results in anticancer evaluations. These compounds have been tested against various cancer cell lines and have exhibited moderate to excellent anticancer activity, highlighting their potential in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Urease Inhibition : Novel indole-based oxadiazole scaffolds have been synthesized and found to be potent inhibitors of urease enzyme. These compounds could be valuable in therapeutic agent development, particularly in contexts where urease activity is detrimental (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Mild Steel Dissolution Control : Oxadiazole derivatives have been synthesized and tested for their ability to control mild steel dissolution in acidic solutions. These derivatives demonstrate high corrosion inhibition efficiency, indicating their potential use in industrial applications (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Antimicrobial Screening : Thiazole based 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activities. This research has led to the identification of compounds with considerable potential antibacterial and antifungal activities (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016).
Alkaline Phosphatase Inhibition : Bi-heterocyclic benzamides, involving oxadiazole moieties, have shown potent inhibition against alkaline phosphatase. This is relevant for medical conditions where modulation of this enzyme's activity is beneficial (Abbasi, Nazir, Aziz ur-Rehman, Siddiqui, Hassan, Raza, Shah, Shahid, & Seo, 2019).
Future Directions
The potential applications of this compound could be vast, given the wide range of activities exhibited by compounds with similar functional groups. It could be of interest in medicinal chemistry for the development of new drugs, or in materials science for the development of new materials with interesting properties .
Properties
IUPAC Name |
methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(16(23)24-5)26-17-21-20-14(25-17)10-19-15(22)12-6-8-13(9-7-12)18(2,3)4/h6-9,11H,10H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWFOEQJLGMOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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